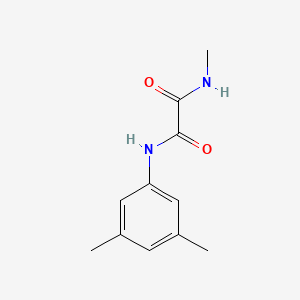

N-(3,5-dimethylphenyl)-N'-methylethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethylphenyl)-N’-methylethanediamide is an organic compound characterized by the presence of a dimethylphenyl group attached to an ethanediamide backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-methylethanediamide typically involves the reaction of 3,5-dimethylphenylamine with methylethanediamide under controlled conditions. One common method involves the use of ethyl acetoacetate as a reactant, which reacts with N-(3,5-dimethylphenyl)-α-methyl-β-alanines to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

化学反応の分析

Types of Reactions

N-(3,5-dimethylphenyl)-N’-methylethanediamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may result in halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

Drug Development:

N-(3,5-dimethylphenyl)-N'-methylethanediamide has been investigated for its potential as a pharmaceutical agent. It functions as a ligand in drug design, particularly in creating compounds that target specific biological receptors. For instance, the compound has been studied for its role as an agonist of the thrombopoietin receptor, which is crucial for enhancing platelet production and treating conditions such as thrombocytopenia .

Mechanistic Studies:

Research indicates that this compound can influence various biochemical pathways. Studies have shown that it can modulate the activity of certain enzymes and receptors, leading to potential therapeutic effects in diseases related to blood disorders and inflammation .

Materials Science

Polymer Synthesis:

this compound serves as a monomer in the synthesis of advanced polymers. It has been utilized to create self-healing pH-responsive hydrogels that are promising for drug delivery systems. The hydrogels exhibit unique properties such as biocompatibility and responsiveness to environmental stimuli, making them suitable for targeted therapy applications .

| Property | Value |

|---|---|

| Density | 0.94 g/mL at 25 °C |

| Boiling Point | 134 °C/2 mmHg |

| Refractive Index | 1.479 |

Nanotechnology:

The compound has also been employed in the formulation of iron oxide nanoparticles used in 3D printing technologies. These nanoparticles are essential for developing magnetic devices and MRI contrast agents, enhancing imaging capabilities in biomedical applications .

Biochemical Applications

Gene Delivery Systems:

As a cationic monomer, this compound is integral in developing gene delivery vectors. Its ability to complex with nucleic acids facilitates their intracellular delivery, which is crucial for gene therapy strategies aimed at treating genetic disorders .

Environmental Applications:

Recent studies have explored its use as a non-toxic synthetic flocculant for harvesting microalgae. This application is significant in environmental biotechnology, particularly in biofuel production and wastewater treatment processes .

Case Study 1: Gene Delivery Efficiency

A study investigated the efficiency of this compound-containing diblock polycations in delivering plasmid DNA (pDNA). The results demonstrated that the molecular weight and charge density of these polycations significantly influenced transfection efficiency across different cell types, highlighting the compound's versatility as a gene delivery agent .

Case Study 2: Self-Healing Hydrogels

Research focused on synthesizing self-healing hydrogels using this compound revealed that these materials could effectively respond to pH changes while maintaining structural integrity. This property is crucial for controlled drug release applications in medical treatments .

作用機序

The mechanism of action of N-(3,5-dimethylphenyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-(2,3-dimethylphenyl)-N’-methylethanediamide

- N-(3,4-dimethylphenyl)-N’-methylethanediamide

- N-(2,5-dimethylphenyl)-N’-methylethanediamide

Uniqueness

N-(3,5-dimethylphenyl)-N’-methylethanediamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

生物活性

N-(3,5-dimethylphenyl)-N'-methylethanediamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula: C11H16N2O

- Molecular Weight: 192.26 g/mol

- CAS Number: [Not specified]

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity: Many derivatives of amides have shown effectiveness against bacterial strains and fungi.

- Anticancer Properties: Certain amide compounds have been associated with inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound and its derivatives:

- In vitro Studies: The compound has demonstrated activity against drug-resistant strains of bacteria and fungi. For example, a related compound showed significant antifungal activity against Candida auris, which is known for its resistance to conventional treatments .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antifungal | Candida auris | |

| Derivative X | Antibacterial | Staphylococcus aureus |

Anticancer Activity

Research into the anticancer effects of this compound has shown promising results:

- Cell Line Studies: In vitro testing on various cancer cell lines indicates that certain derivatives can inhibit growth effectively. For instance, one study reported that modifications to the phenyl ring significantly enhanced anticancer activity against Caco-2 cells (human colorectal carcinoma) while reducing cytotoxicity in non-cancerous cells .

Study on Anticancer Properties

A notable study investigated the effects of this compound on A549 lung cancer cells. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers .

Antifungal Efficacy Against Drug-Resistant Strains

Another research effort focused on the antifungal properties of this compound derivatives against Candida species. The results showed that certain modifications to the compound's structure enhanced its efficacy against resistant strains, making it a candidate for further development in antifungal therapies .

特性

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7-4-8(2)6-9(5-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLSHHXDDKSHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。